molecular formula C8H18N2 B1444186 1-Ethyl-3-methyl-1,4-diazepane CAS No. 1266872-93-8

1-Ethyl-3-methyl-1,4-diazepane

Cat. No.: B1444186
CAS No.: 1266872-93-8
M. Wt: 142.24 g/mol
InChI Key: LGNIAGRSQCMQNR-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is part of the diazepane family, which is known for its diverse biological and pharmacological properties. The structure of this compound includes an ethyl group and a methyl group attached to the nitrogen atoms, making it a unique derivative within the diazepane class.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1,4-diazepane can be synthesized through various methods. One common approach involves the reductive amination of appropriate ketones with ethylamine and methylamine under catalytic hydrogenation conditions. Another method includes the cyclization of N-ethyl-N-methyl-1,3-diaminopropane using suitable dehydrating agents.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of microreactors and automated systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    1,4-Diazepane: The parent compound without the ethyl and methyl substitutions.

    1-Methyl-1,4-diazepane: A derivative with only a methyl group attached to the nitrogen atom.

    1-Ethyl-1,4-diazepane: A derivative with only an ethyl group attached to the nitrogen atom.

Uniqueness: 1-Ethyl-3-methyl-1,4-diazepane is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to its simpler analogs.

Properties

IUPAC Name

1-ethyl-3-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10-6-4-5-9-8(2)7-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNIAGRSQCMQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCNC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-methyl-1,4-diazepane
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1-Ethyl-3-methyl-1,4-diazepane
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1-Ethyl-3-methyl-1,4-diazepane
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1-Ethyl-3-methyl-1,4-diazepane
Reactant of Route 5
1-Ethyl-3-methyl-1,4-diazepane
Reactant of Route 6
1-Ethyl-3-methyl-1,4-diazepane

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